
Xenon XE-127
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenon XE-127 is a radioactive isotope of xenon used primarily in nuclear medicine for pulmonary ventilation imaging. Its higher photon energies (172 keV, 203 keV, and 375 keV) enable superior imaging resolution compared to other radioxenons, particularly when combined with technetium-99m (Tc-99m) perfusion studies .
Vorbereitungsmethoden
Xenon Xe-127 wird durch Protonenbeschuss eines Cäsium-133-Chlorid-Targets hergestellt. Der Prozess beinhaltet hochenergetische Protonen, die auf das Cäsium-133-Chlorid treffen, was zur Bildung von this compound führt . Das Xenongas wird dann extrahiert, indem das Salz gelöst und Helium verwendet wird, um das Xenon freizusetzen . Diese Methode wird hauptsächlich für die industrielle Produktion eingesetzt, da sie effizient und ergiebig ist.
Analyse Chemischer Reaktionen
Xenon Xe-127 ist, wie andere Edelgase, im Allgemeinen chemisch inert. Es kann jedoch unter bestimmten Bedingungen an bestimmten Reaktionen teilnehmen:
Oxidation: Xenon kann unter hohem Druck und Temperatur Oxide wie Xenontrioxid (XeO3) und Xenontetraoxid (XeO4) bilden.
Fluorierung: Xenon reagiert mit Fluor unter Bildung von Xenondifluorid (XeF2), Xenontetrafluorid (XeF4) und Xenonhexafluorid (XeF6).
Koordinationskomplexe: Xenon kann Koordinationskomplexe mit Übergangsmetallen bilden.
Häufige Reagenzien für diese Reaktionen sind Fluor- und Sauerstoffgas. Die wichtigsten gebildeten Produkte sind Xenonfluoride und -oxide.
Wissenschaftliche Forschungsanwendungen
Xenon Xe-127 wird in verschiedenen Bereichen der wissenschaftlichen Forschung weit verbreitet eingesetzt:
Medizinische Bildgebung: Es wird bei Ventilations-Perfusionsscans (VQ-Scans) eingesetzt, um die Lungenfunktion zu beurteilen.
Umweltstudien: This compound wird als Tracer in Untergrundmigrationsversuchen eingesetzt, um unterirdische Nuklearexplosionen zu untersuchen.
Qualitätskontrolle: Es dient als Qualitätskontrollquelle in Beta-Gamma-Detektionssystemen.
5. Wirkmechanismus
Der primäre Wirkmechanismus von this compound in der medizinischen Bildgebung beruht auf seinem radioaktiven Zerfall, bei dem Gammastrahlen emittiert werden. Diese Gammastrahlen werden von bildgebenden Geräten detektiert, um detaillierte Bilder der Lunge und anderer Organe zu erstellen . Die beteiligten molekularen Ziele und Pfade hängen hauptsächlich mit seiner Wechselwirkung mit biologischem Gewebe während der Bildgebung zusammen.
Wirkmechanismus
The primary mechanism of action for xenon Xe-127 in medical imaging involves its radioactive decay, which emits gamma rays. These gamma rays are detected by imaging equipment to create detailed images of the lungs and other organs . The molecular targets and pathways involved are primarily related to its interaction with biological tissues during imaging.
Vergleich Mit ähnlichen Verbindungen
Comparison with Xenon XE-133
Key Differences in Clinical Utility:
Clinical Findings :
- XE-127 produces higher photon counts, improving detection of ventilation defects .
- Ventilation studies with XE-127 can be performed after Tc-99m perfusion scans, allowing targeted imaging .
- XE-133’s lower energy photons are more susceptible to scatter, reducing resolution .
Comparison with Other Radioxenons (XE-129m, XE-131m)
Contaminant Contributions:
XE-127 formulations may contain trace amounts of XE-129m (196 keV gamma emission) and XE-131m, which contribute to radiation dose. Regulatory standards require ≤10% of these contaminants in XE-127 doses .
Isotope | Gamma Energy | Contribution to Total Radiation Dose |
---|---|---|
XE-129m | 196 keV | Adjustable based on contaminant fraction |
XE-131m | 163 keV | Requires shielding adjustments |
Production :
Production and Stability Considerations
Manufacturing :
- Liquid cesium targets yield XE-127 and XE-129m with comparable cross-sections .
- Transfer efficiency to dose vials exceeds 98%, with synthetic rubber closures minimizing gas absorption (94% retention after 5 weeks) .
Cost :
Clinical Efficacy and Diagnostic Accuracy
Pulmonary Embolism (PE) Diagnosis:
- XE-127 demonstrated 100% accuracy (vs. angiography) in classifying PE as high- or low-probability, outperforming XE-133 (77–91%) .
- Improved resolution reduces false positives in ventilation-perfusion mismatches .
Cerebral Blood Flow (CBF) :
- SPECT imaging with XE-127 provided higher resolution (9 mm FWHM collimation) and lower radiation doses than XE-133 .
Absorbed Doses :
- Total-body dose : 55% from lung activity, 28% from fatty tissues (Compartment 5) .
- Contaminant Adjustment : Doses from XE-129m/XE-131m are scaled by their fractional presence .
Organ | XE-127 Dose (rad/mCi) | XE-133 Dose (rad/mCi) |
---|---|---|
Lungs | 0.14 | 0.30 |
Gonads | 0.03 | 0.07 |
Pharmaceutical and Regulatory Status
Approvals :
- XE-127 was approved in 5 mCi and 10 mCi vials (FDA NDA 018536) but is currently discontinued .
- XE-133 remains available under similar regulatory frameworks .
Stability :
- Retention in vials: 94% after 5 weeks (synthetic rubber closures) vs. 50–98% with natural rubber .
Biologische Aktivität
Xenon-127 (Xe-127) is a stable isotope of xenon with significant applications in medical imaging, particularly in lung function studies. Its favorable physical and biological properties make it a valuable agent for various diagnostic procedures. This article explores the biological activity of Xe-127, emphasizing its applications, comparative studies with other isotopes, and research findings.
Overview of Xenon-127
Xenon-127 has a half-life of approximately 36.4 days , making it more stable than other xenon isotopes like Xe-133, which has a shorter half-life of about 5.2 days . This stability allows for longer shelf life and less frequent replenishment in clinical settings. Xe-127 is primarily utilized in ventilation scanning for evaluating pulmonary function.
Biological Activity and Applications
1. Lung Function Studies:
Xe-127 has been shown to provide lower radiation doses compared to other radionuclides like Xe-133 during lung function studies. A study indicated that using Xe-127 resulted in a significant reduction in radiation exposure while maintaining effective imaging capabilities .
2. Comparison with Xenon-133:
Research comparing Xe-127 to Xe-133 has demonstrated that Xe-127 yields higher counting rates and better image resolution during scintillation imaging. In clinical trials involving patients with various lung diseases, Xe-127 was found to be preferable due to:
- Higher photon yield.
- Lower patient radiation dose.
- Compatibility with prior perfusion studies using Tc-99m radiopharmaceuticals .
Case Studies
Case Study 1: Clinical Comparison of Xe-127 and Xe-133
A clinical trial involving 19 patients assessed the efficacy of both isotopes in ventilation studies. Results showed that:
- Counting Rates: Xe-127 provided significantly higher counting rates than Xe-133.
- Image Quality: While subjective assessments did not show marked differences, objective measurements indicated improved resolution with Xe-127 .
Case Study 2: Standardization for Monitoring Stations
Xe-127 has been standardized for use in remote radio-xenon monitoring stations due to its robust detection efficiency and longer half-life compared to other isotopes. This standardization enhances the reliability of monitoring nuclear activities, making Xe-127 an essential tool for environmental safety and nuclear non-proliferation efforts .
Research Findings
Q & A
Basic Research Questions
Q. How does Xe-127 compare to Xe-133 in ventilation-perfusion studies, and how can experimental protocols be optimized for Xe-127?
Xe-127 offers higher photon energies (172 keV, 203 keV, 375 keV) compared to Xe-133 (81 keV), enabling better post-perfusion ventilation imaging due to reduced interference with Tc-99m-based perfusion agents . To optimize protocols, ensure sequential imaging: first perform Tc-99m MAA perfusion scans to identify defects, then administer Xe-127 for ventilation studies. Use high-resolution gamma cameras with energy windows tuned to Xe-127’s photopeaks to minimize scatter .
Q. What are the critical factors in designing a safe laboratory setup for Xe-127 handling?
Safety protocols must include negative-pressure ventilation systems to prevent airborne contamination and charcoal filters ("xenon traps") to capture exhaled Xe-127 . Radiation shielding should account for its higher photon energy (375 keV), requiring thicker lead shielding compared to Xe-133. Regular airflow monitoring and dose-rate measurements are essential .
Q. How can researchers address the high production costs of Xe-127 in preclinical studies?
Xe-127 is produced via proton bombardment of natural xenon gas or cesium targets at energies >33 MeV, but yields are low . To reduce costs, collaborate with facilities capable of isotope enrichment (e.g., cyclotron labs) and optimize gas recycling systems during experiments to recover unused Xe-127 .
Q. What methodologies are recommended for quantifying Xe-127 activity in biological samples?
Use gamma spectrometry with energy windows set to 172–375 keV. Calibrate detectors using standardized Xe-127 sources, and apply decay corrections based on its 36.4-day half-life. For compressed gas-phase samples, account for density variations using the specific activity values (2.8E4 Bq/g uncompressed; 2.8E4 Bq/g compressed) .
Q. How can Tc-99m imaging be integrated with Xe-127 ventilation studies without cross-interference?
Xe-127’s higher photon energies allow simultaneous acquisition with Tc-99m (140 keV) by using energy discrimination. Position the subject using Tc-99m-derived anatomical markers (e.g., posterior oblique views) to align Xe-127 ventilation scans . Validate alignment via computational overlays of perfusion and ventilation maps .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in regional ventilation data from Xe-127 studies?
Factor analysis of dynamic structures (FADS) can disentangle conflicting kinetics by decomposing time-series images into compartments (e.g., fast-clearing lower lung regions vs. slow-clearing upper regions). Use FADS-derived compartmental models to quantify ventilation heterogeneity and correlate with clinical parameters (e.g., COPD severity) .
Q. How can dynamic Xe-127 imaging protocols be optimized for high temporal resolution?
Implement rapid sequential imaging (5-second intervals) during washout phases to capture kinetic profiles. Use iterative reconstruction algorithms to reduce noise in low-count frames. Validate against gold-standard methods like Kr-81m imaging, which provides near-instantaneous ventilation snapshots .
Q. What experimental designs mitigate isotopic contamination in Xe-127 production?
During proton bombardment of cesium targets, monitor for co-production of Xe-129m (t½ = 8.9 days) via gamma spectroscopy (196 keV line). Employ gas chromatography to separate Xe-127 from contaminants, leveraging differences in atomic mass and decay properties .
Q. How can Xe-127 be used in multi-isotope studies to assess pulmonary gas exchange?
Combine Xe-127 ventilation scans with Tc-99m perfusion imaging and Kr-81m (if available) for simultaneous V/Q mapping. Use dual-head gamma cameras with energy discrimination to separate signals. Computational registration of images (e.g., using landmark-based algorithms) ensures spatial accuracy .
Q. What are the limitations of Xe-127 in longitudinal studies of chronic lung disease?
Xe-127’s long half-life (36.4 days) increases radiation burden, limiting repeat studies. Mitigate this by using low-dose protocols (≤10 MBq) and computational dose extrapolation from single-time-point data. Compare with Xe-133 (t½ = 5.2 days) for acute-phase studies .
Q. Methodological Tables
Table 1: Key Properties of Xe-127 vs. Xe-133
Table 2: Recommended Protocols for Xe-127 Imaging
Eigenschaften
CAS-Nummer |
13994-19-9 |
---|---|
Molekularformel |
Xe |
Molekulargewicht |
126.90518 g/mol |
IUPAC-Name |
xenon-127 |
InChI |
InChI=1S/Xe/i1-4 |
InChI-Schlüssel |
FHNFHKCVQCLJFQ-AHCXROLUSA-N |
SMILES |
[Xe] |
Isomerische SMILES |
[127Xe] |
Kanonische SMILES |
[Xe] |
Key on ui other cas no. |
13994-19-9 |
Synonyme |
127Xe radioisotope Xe-127 radioisotope Xenon-127 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.